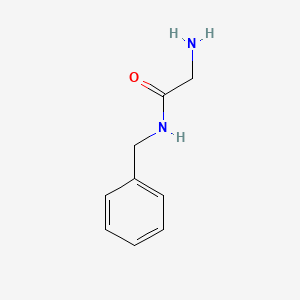

2-amino-N-benzylacetamide

Description

Contextualization within Amide and Amino Compound Chemistry

From a chemical standpoint, 2-amino-N-benzylacetamide is classified as a glycinamide (B1583983) derivative. It possesses two key functional groups that dictate its chemical behavior: a primary amine (-NH₂) and a secondary amide (-C(O)NH-). The primary amine group is nucleophilic and can participate in a variety of chemical reactions. The amide bond, which connects an amino group to an acetamide (B32628) group, provides structural rigidity and is a common feature in biologically relevant molecules. cymitquimica.com

The presence of the benzyl (B1604629) group, a phenyl ring attached to a methylene (B1212753) (-CH₂-) group, introduces aromatic properties and increases the molecule's lipophilicity. This feature can enhance its ability to cross biological membranes, a desirable characteristic in drug design. The compound's structure allows it to act as a nucleophile and to form hydrogen bonds, which can influence its interactions with biological macromolecules.

Academic Significance and Research Rationale

The primary driver for academic interest in this compound and its derivatives is their potential as biologically active agents, particularly as anticonvulsants. nih.gov Research has shown that N-benzyl-2-aminoacetamide structures are a promising class of compounds for the treatment of seizures. evitachem.com The core structure of this compound serves as a scaffold that can be chemically modified to explore structure-activity relationships (SAR). nih.govtandfonline.com

The rationale for this research is rooted in the need for novel anticonvulsant drugs with improved efficacy and different mechanisms of action. By synthesizing and evaluating a library of derivatives, researchers aim to identify compounds with potent activity against seizures, such as those induced in the maximal electroshock seizure (MES) test in animal models. nih.govcdnsciencepub.comresearchgate.net For instance, the introduction of various substituents on the benzyl ring or at the alpha-carbon of the acetamide has led to the discovery of derivatives with significant anticonvulsant properties, some rivaling established drugs like phenytoin. nih.govnih.gov

Overview of Key Research Domains and Methodologies

The investigation of this compound primarily falls into the domains of medicinal chemistry and synthetic organic chemistry.

Medicinal Chemistry: This is the most prominent research area for this compound. Studies focus on:

Anticonvulsant Activity: A significant body of research is dedicated to synthesizing and testing derivatives for their ability to suppress seizures. nih.govnih.govnih.gov This involves evaluating compounds in animal models and establishing structure-activity relationships. cdnsciencepub.comresearchgate.net

Other Biological Activities: While anticonvulsant research is dominant, related structures have been explored for other therapeutic applications, including as cholinesterase inhibitors for potential use in Alzheimer's disease and as Src kinase inhibitors for anticancer activity. abq.org.brscite.ai

Synthetic Organic Chemistry: Research in this area focuses on developing efficient methods for the synthesis of this compound and its analogs. Common synthetic routes include the condensation of benzylamine (B48309) with a protected glycine (B1666218) derivative, such as chloroacetyl chloride, followed by amination. Another approach involves the Ugi four-component reaction to create peptoid structures based on the N-benzylacetamide scaffold. abq.org.br The Staudinger ligation has also been employed for the synthesis of related dipeptides. thieme-connect.com

Physicochemical and Structural Analysis: To fully understand the compound and its derivatives, various analytical and computational methods are employed:

Spectroscopy and Crystallography: These techniques are used to confirm the structure and purity of synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a key methodology used to build mathematical models that relate the chemical structure of the derivatives to their biological activity. tandfonline.comresearchgate.net These models help in predicting the anticonvulsant potency of new, unsynthesized compounds and in understanding the structural features that are crucial for their activity. tandfonline.com

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | cymitquimica.comglpbio.com |

| Molecular Weight | 164.20 g/mol | cymitquimica.comglpbio.com |

| CAS Number | 39796-52-6 | glpbio.comchemsrc.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% | cymitquimica.com |

| InChI Key | MYZCBJRJVXAQIV-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry, dark place | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZCBJRJVXAQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Amino N Benzylacetamide

Established Synthetic Routes and Reaction Optimizations

Traditional synthetic pathways to 2-amino-N-benzylacetamide and related α-aminoacetamides often involve robust and well-documented chemical transformations. These routes are valued for their reliability and scalability, though they may sometimes require stoichiometric reagents and multi-step sequences.

The formation of the amide bond between a carboxylic acid derivative and an amine is a cornerstone of organic synthesis. The Schotten–Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, is a classic method for synthesizing amides from amines and acid chlorides. wikipedia.orgtestbook.com This reaction is typically performed under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion. wikipedia.orgbyjus.com

A common strategy to synthesize the backbone of this compound involves first creating an intermediate, 2-chloro-N-benzylacetamide. This is achieved by reacting benzylamine (B48309) with chloroacetyl chloride under Schotten–Baumann conditions. testbook.comlscollege.ac.in The presence of a base, such as aqueous sodium hydroxide (B78521), is crucial for neutralizing the generated HCl. byjus.com

The general reaction is as follows:

Reactants: Benzylamine and Chloroacetyl chloride

Conditions: A two-phase system (e.g., an organic solvent like dichloromethane (B109758) and water) with a base (e.g., NaOH). wikipedia.orglscollege.ac.in

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride. iitk.ac.in

| Reactant 1 | Reactant 2 | Conditions | Product | Key Advantage |

|---|---|---|---|---|

| Benzylamine | Chloroacetyl chloride | Aqueous NaOH, Dichloromethane/Water | 2-chloro-N-benzylacetamide | High-yielding, robust, and widely applicable for forming the N-benzylacetamide core. wikipedia.orgtestbook.com |

Once the 2-chloro-N-benzylacetamide intermediate is formed, the next critical step is the introduction of the amino group at the α-position. This is typically accomplished through a nucleophilic substitution reaction, where the chlorine atom is displaced by an amine source.

A straightforward method is the direct amination of the α-halo acid derivative. libretexts.org This involves treating 2-chloro-N-benzylacetamide with a large excess of ammonia (B1221849) to yield this compound. The use of excess ammonia is necessary to neutralize the HCl formed and to minimize the formation of secondary amine byproducts. Other strategies, such as the Gabriel synthesis, can also be employed to introduce the primary amine group cleanly, avoiding over-alkylation. libretexts.org

| Starting Material | Reagent | Reaction Type | Product | Significance |

|---|---|---|---|---|

| 2-chloro-N-benzylacetamide | Ammonia (NH₃) | Nucleophilic Substitution | This compound | Direct conversion of the α-chloro intermediate to the final α-amino product. libretexts.org |

| 2-chloro-N-benzylacetamide | Potassium Phthalimide, followed by hydrolysis | Gabriel Synthesis | This compound | Provides a clean route to the primary amine, preventing the formation of di- and tri-alkylated byproducts. libretexts.org |

Combining the aforementioned steps provides a reliable multi-step pathway to this compound. A typical sequence begins with readily available starting materials and proceeds through key intermediates.

Route 1: From Benzylamine and Chloroacetyl Chloride

Acylation: Benzylamine is acylated with chloroacetyl chloride using Schotten-Baumann conditions to produce 2-chloro-N-benzylacetamide. testbook.com

Amination: The resulting 2-chloro-N-benzylacetamide is then subjected to amination, for instance, by reaction with ammonia, to afford the final product, this compound. libretexts.org

Route 2: From Glycine (B1666218) (Peptide Synthesis Approach) An alternative strategy, mirroring the logic of Fischer's peptide synthesis, starts with the amino acid glycine. wikipedia.orglscollege.ac.in

N-Protection: The amino group of glycine is protected (e.g., as a carbamate).

Acid Activation: The carboxylic acid group is activated, typically by converting it to an acyl chloride.

Amide Coupling: The activated, N-protected glycine is reacted with benzylamine to form the amide bond.

Deprotection: The protecting group is removed from the nitrogen atom to yield this compound.

Novel and Green Chemistry Synthetic Paradigms

In response to the growing need for sustainable chemical processes, research has focused on developing greener alternatives to traditional synthetic methods. These novel paradigms aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Modern synthetic chemistry increasingly relies on catalysts to facilitate reactions that would otherwise require harsh conditions or stoichiometric activating agents. scispace.com For amide bond formation, several catalytic systems have been developed that allow for the direct coupling of carboxylic acids and amines.

Boron-Based Catalysts: Boronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amidation. acs.org These reactions often proceed by activating the carboxylic acid, facilitating nucleophilic attack by the amine. While some methods require dehydrating agents or azeotropic reflux to remove water, they represent a significant improvement over routes requiring conversion to acid chlorides. acs.org

Transition Metal Catalysts: Catalytic systems based on metals like titanium, zirconium, and ruthenium have been developed for the direct synthesis of amides from carboxylic acids or alcohols and amines. nih.govsigmaaldrich.com For example, titanium(IV) complexes can catalyze the direct condensation of carboxylic acids and amines at elevated temperatures. nih.gov Transition metal-catalyzed C-H amination is also an area of active research, offering potential for even more direct synthetic routes. semanticscholar.orgacs.orgkaist.ac.kr

| Catalyst Type | Example Catalyst | Starting Materials | Key Features |

|---|---|---|---|

| Boron-based | Arylboronic acids, B(OCH₂CF₃)₃ | Carboxylic Acid + Amine | Avoids stoichiometric activators; some methods require water removal. acs.org |

| Group IV Metals | Ti(OiPr)₄, ZrCl₄, TiCl₄ | Carboxylic Acid + Amine | Effective for direct amidation, often under anhydrous conditions at high temperatures. nih.gov |

| Ruthenium | Ruthenium Pincer Complexes | Alcohol + Amine | Dehydrogenative coupling that produces H₂ as the only byproduct. sigmaaldrich.com |

A key principle of green chemistry is the reduction or elimination of solvent use. youtube.com Solvent-free, or solid-state, reactions can significantly reduce waste and simplify product purification. semanticscholar.orgnih.govbohrium.com

Solvent-Free Amidation: Methods have been developed for the direct reaction of carboxylic acids and amines (or urea (B33335) as an ammonia source) under solvent-free conditions, often with catalytic boric acid and direct heating. semanticscholar.orgresearchgate.net Methoxysilanes have also been used as coupling agents in solvent-free procedures that can be performed without the exclusion of air or moisture. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times and often improving yields. youtube.comtandfonline.commdpi.com The direct reaction of a primary amine with a carboxylic acid can be achieved in minutes under microwave irradiation, often without any catalyst. tandfonline.com This rapid, localized heating provides an energy-efficient alternative to conventional refluxing, which can take several hours. youtube.com This technology is applicable to peptide synthesis and could be adapted for the efficient production of this compound. mdpi.com

Flow Chemistry Applications for Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates like this compound. europa.eu Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater product purity. europa.euchimia.ch The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions that would be hazardous on a large scale in a batch reactor. europa.eu

A potential continuous flow synthesis of this compound could involve the coupling of an N-protected glycine derivative, such as N-Boc-glycine, with benzylamine. In this hypothetical setup, streams of N-Boc-glycine, a coupling agent (e.g., HBTU), a base (e.g., DIPEA) in a suitable solvent, and benzylamine would be mixed at a T-junction before entering a heated reactor coil. The residence time in the coil would be optimized to ensure complete reaction. The resulting protected intermediate stream would then be directed through a second module for in-line deprotection, for instance, by mixing with an acidic stream (e.g., TFA in dichloromethane) to remove the Boc group. This integrated approach minimizes manual handling and purification steps between reactions. acs.org Such automated systems enable rapid synthesis and optimization, as demonstrated in the production of various pharmaceutical products. researchgate.netmit.edu

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Scale | Limited by reactor size and heat dissipation | Scalable by extending operation time ("scaling out") |

| Safety | Risk of thermal runaway in exothermic steps | Enhanced safety due to small reaction volumes and efficient heat transfer europa.eu |

| Reaction Time | Hours to days, including workup | Minutes to hours (based on residence time) acs.org |

| Product Purity | May require extensive purification to remove byproducts | Often higher purity due to precise control, minimizing side reactions europa.eu |

| Process Control | Difficult to precisely control temperature and mixing | Excellent control over temperature, pressure, and stoichiometry |

| Automation | Typically manual or semi-automated | Easily automated for multi-step sequences nih.gov |

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

Chiral analogs of this compound, where the α-carbon is substituted and thus forms a stereocenter, are of significant interest in medicinal chemistry. nih.gov The biological activity of such compounds is often dependent on their stereochemistry. Therefore, methods for the enantioselective or diastereoselective synthesis of these analogs are crucial for accessing optically pure materials. researchgate.net Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures. acs.org

Chiral auxiliary-based synthesis is a robust strategy for controlling stereochemistry. In this approach, a prochiral starting material is covalently attached to a chiral molecule (the auxiliary), which directs subsequent reactions to occur on one face of the molecule, thereby inducing stereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

For the synthesis of α-substituted chiral analogs of this compound, a common strategy involves using chiral auxiliaries derived from amino acids or amino alcohols. ingentaconnect.com For example, a glycine enolate equivalent can be attached to an Evans oxazolidinone auxiliary. wikipedia.org Deprotonation with a strong base followed by alkylation with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary's substituents. wikipedia.org Similarly, pseudoephedrine can serve as a chiral auxiliary, where its corresponding amide undergoes highly diastereoselective alkylation. wikipedia.org Subsequent cleavage of the auxiliary, followed by coupling with benzylamine, would yield the desired enantiomerically enriched chiral analog.

| Chiral Auxiliary | Typical Substrate | Key Transformation | Reported Diastereoselectivity |

|---|---|---|---|

| Evans Oxazolidinones | N-Acyl Oxazolidinone | Enolate Alkylation, Aldol Reactions wikipedia.org | Often >95:5 dr |

| Pseudoephedrine | N-Acyl Pseudoephedrine Amide | Enolate Alkylation wikipedia.org | Typically >98:2 dr |

| Camphorsultam | N-Acyl Camphorsultam | Diels-Alder, Michael Additions wikipedia.org | High, often >90:10 dr |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | SAMP Hydrazone | Alkylation of Hydrazone Anion | Generally >95% de |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Glycine-BINOL derivative | Alkylation wikipedia.org | 69-86% de wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, as it uses substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org Transition metal catalysis is a particularly powerful tool for this purpose. nih.govacs.org

The synthesis of chiral analogs of this compound could be achieved via the asymmetric hydrogenation of a prochiral enamide precursor. This reaction typically employs chiral catalysts based on transition metals like rhodium, iridium, or ruthenium, coordinated to chiral phosphine (B1218219) or P,N-ligands. nih.gov The catalyst creates a chiral environment that forces the addition of hydrogen across the double bond to occur stereoselectively, leading to a product with high enantiomeric excess (ee). The great demand for enantiomerically enriched amines in life sciences has spurred the development of innovative and sustainable synthetic routes for their preparation. nih.gov Chiral primary amine catalysts derived from natural sources have also emerged as powerful tools in asymmetric synthesis. rsc.org

| Catalyst Type | Reaction | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Rh-DuPhos | Asymmetric Hydrogenation of Enamides | >95% ee |

| Ru-BINAP | Asymmetric Hydrogenation of Ketones/Imines | >90% ee |

| Ir-P,N Ligands | Asymmetric Hydrogenation of Imines nih.gov | Up to 99% ee nih.gov |

| Chiral Phosphoric Acid (Organocatalyst) | Reductive Amination | Variable, often >80% ee |

| Primary Amine Organocatalysts | Michael Addition, Aldol Reactions rsc.org | High, often >90% ee rsc.org |

When a chiral compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), a resolution step is required to separate them. wikipedia.org Resolution is a fundamental technique for obtaining enantiomerically pure compounds. wikipedia.org

A classic and widely used method is diastereomeric salt formation. wikipedia.org This involves reacting the racemic amine analog of this compound with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the pure enantiomer of the amine.

Another powerful technique is chiral chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. researchgate.net This technique can be used for both analytical purposes (to determine enantiomeric purity) and preparative purposes (to isolate pure enantiomers). nih.gov

| Technique | Description | Examples |

|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. wikipedia.org | Acids: (+)-Tartaric acid, (S)-Mandelic acid, (-)-Camphorsulfonic acid |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. | Enzyme-catalyzed hydrolysis (e.g., using Lipase) |

| Chiral HPLC/GC | Chromatographic separation on a column with a chiral stationary phase. researchgate.net | Stationary Phases: Cyclodextrin-based, Pirkle-type, protein-based |

| Preferential Crystallization | Inducing crystallization of one enantiomer from a supersaturated racemic solution using seed crystals. google.com | Applicable to racemic compounds that form conglomerates. google.com |

Derivatization and Analogue Synthesis

Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) in drug discovery. By systematically modifying different parts of the molecule, chemists can fine-tune its biological and physicochemical properties. The primary amine moiety is a particularly attractive site for functionalization due to its nucleophilicity and ability to form hydrogen bonds.

The primary amine of this compound is a versatile functional handle for a wide range of chemical transformations. sigmaaldrich.com Derivatization allows for the introduction of diverse substituents, leading to the creation of a library of analogues for biological screening. Common derivatization reactions include acylation, sulfonylation, alkylation, and reductive amination. researchgate.net

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives. This introduces a new amide bond and can significantly alter the compound's properties.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides stable sulfonamides.

Alkylation/Reductive Amination: The amine can be converted into a secondary or tertiary amine. Reductive amination, which involves reacting the amine with an aldehyde or ketone to form an imine intermediate that is then reduced in situ (e.g., with sodium triacetoxyborohydride), is a common method for N-alkylation.

C-H Functionalization: Advanced methods allow for the functionalization of C-H bonds adjacent (at the α-position) to the amine, enabling the synthesis of more complex structures directly from the parent amine. nih.gov This can involve generating a transient imine intermediate that is then attacked by a nucleophile. nih.gov

These derivatization strategies are essential for creating diverse chemical matter based on the this compound core. nih.gov

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride / Anhydride (B1165640) | Acetyl Chloride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Acetone + NaBH(OAc)₃ | Secondary Amine (Isopropyl) |

| Urea Formation | Isocyanate | Phenyl Isocyanate | Urea |

| Guanidinylation | Guanidinylating Agent | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Guanidine |

Modifications of the Benzyl (B1604629) Substituent

Strategic modifications to the benzyl group of the this compound scaffold are undertaken to explore structure-activity relationships and optimize pharmacological properties. A key approach to achieving this is through directed ortho-lithiation, which allows for the introduction of various electrophiles onto the benzyl ring.

One illustrative methodology involves the synthesis of N-(2-substituted benzyl)pivalamides, a class of compounds that, while featuring a pivalamide (B147659) instead of an acetamide (B32628), demonstrates a relevant synthetic route for benzyl ring functionalization. The process typically begins with the lithiation of an N-benzylpivalamide precursor. This directed lithiation can create a mixture of ring and side-chain lithiated species. However, reaction conditions can be optimized to favor the formation of the 2-lithiated isomer. This ortho-lithiated intermediate is then reacted with a range of electrophiles to yield the desired N-(2-substituted benzyl) derivatives. This strategy has been successfully employed to introduce various substituents, achieving high yields.

The table below details the synthesis of several N-(2-substituted benzyl)pivalamides via the reaction of a lithiated intermediate with different electrophiles, showcasing the versatility of this approach for modifying the benzyl moiety.

Table 1: Synthesis of N-(2-Substituted Benzyl)pivalamides via Reaction with Various Electrophiles

| Electrophile | Resulting Substituent | Product | Yield (%) |

|---|---|---|---|

| D₂O | -D | N-(2-Deuteriobenzyl)pivalamide | 88 |

| MeI | -CH₃ | N-(2-Methylbenzyl)pivalamide | 85 |

| Me₃SiCl | -Si(CH₃)₃ | N-(2-Trimethylsilylbenzyl)pivalamide | 90 |

| Ph₂CO | -C(OH)Ph₂ | N-(2-(Hydroxydiphenylmethyl)benzyl)pivalamide | 89 |

| PhCHO | -CH(OH)Ph | N-(2-(Hydroxy(phenyl)methyl)benzyl)pivalamide | 90 |

This synthetic route underscores a powerful and efficient method for generating a library of this compound analogues with diverse functionalities on the benzyl ring, enabling detailed investigation into how these substitutions impact biological activity.

Structural Variations of the Acetamide Backbone

Modifying the acetamide backbone of this compound is a critical strategy for developing new derivatives with unique properties. Research has explored several approaches, including extending the carbon chain, incorporating heterocyclic systems, and creating peptoid structures.

One line of investigation has focused on synthesizing N-benzyl-2-acetamidopropionamide derivatives, effectively extending the acetamide backbone by one carbon. In these compounds, various heteroatom substituents have been incorporated at the C(3) position. This structural modification has yielded compounds with significant anticonvulsant activity. For instance, oxygen-substituted derivatives have demonstrated high potency in preclinical models. The anticonvulsant activity of these compounds, particularly the (R)-stereoisomer of the methoxy-substituted derivative, compares favorably to established anticonvulsants like phenytoin.

Table 2: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives

| Compound | Substituent at C(3) | Administration | ED₅₀ (mg/kg) |

|---|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | -OCH₃ | Oral (rat) | 3.9 |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | -OCH₃ | Intraperitoneal (mouse) | 4.5 |

| N-benzyl-2-acetamido-3-ethoxypropionamide | -OCH₂CH₃ | Oral (rat) | 19.0 |

Another successful approach involves the incorporation of a thiazole (B1198619) ring into the acetamide structure. This strategy was employed to create analogues of KX2-391, a known Src kinase inhibitor. By replacing a pyridine (B92270) ring with a thiazole, researchers developed a series of N-benzyl-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives. While this specific modification led to a decrease in activity compared to the parent compound, the resulting molecules retained Src kinase inhibitory activity in the low micromolar range, demonstrating the viability of integrating heterocyclic systems into the acetamide backbone. researchgate.net

Further innovation in backbone modification is demonstrated by the synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids using Ugi four-component reactions. rdd.edu.iq This method allows for the creation of more complex, peptide-like structures. By varying the carboxylic acid component in the reaction, a series of novel peptoids were synthesized. rdd.edu.iq These compounds were found to be selective inhibitors of butyrylcholinesterase (BChE), with some derivatives showing inhibitory concentrations in the micromolar range. rdd.edu.iq

Table 3: Butyrylcholinesterase (BChE) Inhibition by NBNBA Peptoids

| Compound | Carboxylic Acid Component | BChE IC₅₀ (µM) |

|---|---|---|

| 5a | 3-(2-oxo-2H-chromen-3-yl)acrylic acid | 28 |

| 5d | 2-((2-oxo-2H-chromen-3-yl)methoxy)acetic acid | 40 |

A more profound structural alteration involves the transformation of the linear acetamide backbone into a cyclic structure. Researchers have synthesized (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives as tyrosinase inhibitors. This was achieved by reacting N-benzyl-2-chloroacetamide with ammonium (B1175870) thiocyanate (B1210189) to form a key intermediate, 2-(benzylamino)thiazol-4(5H)-one, which was then reacted with various substituted benzaldehydes. nih.gov Several of these derivatives, particularly those with dihydroxy substitutions on the benzylidene ring, exhibited potent inhibitory activity against mushroom tyrosinase, significantly exceeding that of the standard inhibitor, kojic acid. nih.gov

Finally, the amino group of the core structure can be replaced entirely. An example is the synthesis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. researchgate.net This compound, which incorporates a substituted phenyl group directly attached to the acetyl moiety, was synthesized as part of a library based on a fungal natural product and has shown activity against melanoma and human prostate cancer cell lines. researchgate.net These diverse examples highlight the extensive possibilities for chemically modifying the acetamide backbone to generate novel compounds with a wide range of potential biological applications.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides detailed information about the molecular framework, the chemical environment of individual atoms, and the connectivity between them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-amino-N-benzylacetamide. It provides precise information on the ¹H and ¹³C atomic nuclei, allowing for a comprehensive mapping of the molecular structure.

One-dimensional (1D) NMR provides fundamental structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon environments.

Published ¹H and ¹³C NMR data for this compound have been reported in deuterated methanol (B129727) (METHANOL-d4 or MeOD). amazonaws.comucl.ac.uk The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data: The proton NMR spectrum shows characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (CH₂Ph), and the α-amino methylene protons (CH₂CO). amazonaws.comucl.ac.uk A multiplet between δ 7.24 and 7.41 ppm corresponds to the five protons of the phenyl ring. amazonaws.com Two singlets are observed for the methylene groups, one at approximately δ 4.45 ppm for the benzylic protons and another around δ 3.72 ppm for the methylene group adjacent to the carbonyl. amazonaws.com

¹³C NMR Data: The carbon NMR spectrum complements the proton data. The carbonyl carbon (C=O) of the amide gives a characteristic signal downfield at δ 169.6 ppm. amazonaws.com The aromatic carbons of the benzyl group appear in the range of δ 128.5 to 138.9 ppm. amazonaws.com The aliphatic carbons, the benzylic CH₂ and the α-amino CH₂, are observed at δ 44.3 and 41.5 ppm, respectively. amazonaws.com

Interactive Data Table: 1D NMR Chemical Shifts for this compound in METHANOL-d4

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| C=O | - | 169.6 |

| C (ipso) | - | 138.9 |

| C (ortho, meta, para) | 7.24 - 7.41 (m, 5H) | 129.7, 128.7, 128.5 |

| CH₂ (benzyl) | 4.45 (s, 2H) | 44.3 |

| CH₂ (α-amino) | 3.72 (s, 2H) | 41.5 |

| Data sourced from amazonaws.com. Note: 'm' denotes multiplet, 's' denotes singlet. |

2D NMR Techniques: While specific 2D NMR studies for this compound are not extensively detailed in the reviewed literature, these techniques are routinely applied to confirm structural assignments for analogous compounds. google.comgoogle.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm proton-proton couplings. For this molecule, it would primarily show correlations among the aromatic protons, confirming their proximity on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal at δ 4.45 ppm to the ¹³C signal at δ 44.3 ppm (benzylic CH₂) and another cross-peak linking the ¹H signal at δ 3.72 ppm to the ¹³C signal at δ 41.5 ppm (α-amino CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Expected HMBC correlations would include signals from the benzylic protons (δ 4.45 ppm) to the ipso-carbon of the phenyl ring (δ 138.9 ppm) and the amide carbonyl carbon (δ 169.6 ppm). The α-amino protons (δ 3.72 ppm) would be expected to show a strong correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing conformational information. For instance, NOESY could be used to probe the spatial relationship between the N-H proton of the amide and the benzylic CH₂ protons. amazonaws.com

This compound is isolated as a white solid. ucl.ac.ukucl.ac.uk Solid-state NMR (ssNMR) could provide valuable insights into its crystalline structure, including information on molecular packing, intermolecular interactions (such as hydrogen bonding), and the presence of conformational polymorphism. However, specific solid-state NMR studies for this compound have not been reported in the surveyed scientific literature.

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. For this compound, electrospray ionization (ESI) typically produces the protonated molecular ion [M+H]⁺.

HRMS analysis has determined the mass of the [M+H]⁺ ion to be approximately 165.1 Da, consistent with the chemical formula C₉H₁₃N₂O⁺. amazonaws.comnih.gov

Interactive Data Table: High-Resolution Mass Spectrometry Data

| Ion | Chemical Formula | Calculated Mass (Da) | Observed Mass (Da) |

| [M+H]⁺ | C₉H₁₃N₂O⁺ | 165.1028 | ~165.1 |

| Observed mass sourced from amazonaws.comnih.gov. |

Tandem MS (MS/MS): In tandem mass spectrometry, the parent ion ([M+H]⁺, m/z 165.1) is isolated and fragmented by collision-induced dissociation (CID) to produce smaller daughter ions. While detailed fragmentation spectra for this specific compound are not widely published, the fragmentation pattern can be predicted based on its structure and data from related compounds. nih.govplos.org The most likely fragmentation pathways would involve the cleavage of the most labile bonds, primarily the C-N amide bond and the benzylic C-C bond.

Key expected fragments would include:

m/z 91: This highly stable tropylium (B1234903) cation (C₇H₇⁺) is a characteristic fragment for compounds containing a benzyl group, formed by cleavage of the bond between the benzylic carbon and the amide nitrogen.

m/z 106: This fragment (C₇H₈N⁺) corresponds to the benzylamine (B48309) moiety following cleavage of the amide bond.

m/z 58: This fragment (C₂H₄NO⁺) would result from cleavage of the amide bond with charge retention on the glycinamide (B1583983) portion.

Analysis of these fragmentation patterns in an MS/MS experiment provides unequivocal confirmation of the connectivity of the molecular structure. nih.gov

Isotopic labeling involves the synthesis of a compound with one or more atoms replaced by their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N). While no specific studies employing isotopically labeled this compound were found in the literature, this technique would be highly valuable. For instance, ¹³C labeling of the carbonyl carbon or ¹⁵N labeling of the amino or amide nitrogen would allow for precise tracking of the molecule in complex biological systems or for elucidating reaction mechanisms. google.comrsc.org The distinct mass shift introduced by the isotope would enable its unambiguous detection by mass spectrometry.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Probing

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for investigating the molecular structure of this compound, particularly its hydrogen bonding networks and conformational states. thermofisher.com These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment, including intermolecular interactions like hydrogen bonds. researchgate.net

In the context of this compound, the most informative vibrational modes are associated with the amide and amine functional groups. The N-H stretching vibrations, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band) are particularly sensitive to hydrogen bonding. nih.gov

N-H Stretching Vibrations: The molecule contains two types of N-H bonds: one in the secondary amide group (-CONH-) and two in the primary amino group (-NH2). In a non-hydrogen-bonded state, N-H stretching frequencies typically appear in the 3400–3500 cm⁻¹ range. However, when these groups act as hydrogen bond donors, the N-H bond weakens, resulting in a characteristic red-shift (a shift to lower frequency or wavenumber) and significant band broadening in the IR spectrum. nih.gov The extent of this shift correlates with the strength of the hydrogen bond.

Amide I and II Bands: The Amide I band, primarily due to the C=O stretching vibration, is located around 1630–1680 cm⁻¹. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly elongated and weakened, causing a red-shift in the Amide I frequency. researchgate.net Conversely, the Amide II band, which involves N-H bending, typically shifts to a higher frequency (a blue-shift) upon hydrogen bonding. mdpi.com

While specific experimental spectra for this compound are not extensively published, data from the closely related compound N-benzylacetamide reveals an N-H stretching vibration band in the 3400–3100 cm⁻¹ range, indicative of hydrogen bonding. researchgate.net For this compound, one would expect a complex N-H stretching region due to the presence of three N-H bonds (one amide, two amine) participating in varied hydrogen-bonding environments. The primary amino group can exhibit both symmetric and asymmetric stretching modes.

Raman spectroscopy provides complementary information. thermofisher.com While N-H and O-H stretching modes are often strong in IR spectra, C-C and other symmetric vibrations can be more prominent in Raman spectra. nih.govsigmaaldrich.cn The analysis of both FTIR and Raman spectra allows for a more complete assignment of vibrational modes and a detailed understanding of the supramolecular arrangement driven by hydrogen bonds in both solid and solution phases. mdpi.com

Table 1: Expected Key Vibrational Frequencies for this compound and Their Interpretation

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Interpretation and Sensitivity |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3100 - 3500 | Sensitive to hydrogen bonding. Lower frequencies and band broadening indicate stronger H-bonds. Multiple peaks are expected due to three distinct N-H bonds. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the benzyl group's phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Corresponds to the methylene (-CH2-) groups. |

| Amide I (C=O Stretch) | 1630 - 1680 | Frequency decreases when the carbonyl oxygen acts as a hydrogen bond acceptor. Sensitive to molecular conformation. |

| Amide II (N-H Bend & C-N Stretch) | 1510 - 1570 | Sensitive to hydrogen bonding and conformation. Frequency typically increases with H-bond strength. |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the stereochemistry and absolute configuration of chiral molecules. researchgate.net These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and will not produce a CD or ORD spectrum.

These techniques would, however, be fundamentally important for the analysis of chiral derivatives of this compound. For instance, if the glycine (B1666218) backbone were replaced with a chiral amino acid like alanine, the resulting compound, (S)- or (R)-2-aminopropanoyl-N-benzylamide, would be chiral. In such a case, CD spectroscopy could be used to:

Confirm the absolute configuration of the stereocenter.

Study conformational changes in solution that affect the chiral environment.

Monitor the stereochemical purity of a sample. rsc.org

For N-substituted amino acid derivatives, characteristic CD spectra can provide insight into the conformation around the chiral alpha-carbon and the amide bond. rsc.org However, for the achiral title compound, chiroptical spectroscopy is not applicable.

X-ray Crystallography and Solid-State Architecture

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

A published crystal structure for this compound was not identified in a comprehensive search of the literature. However, the crystal structure of the closely related analogue N-benzylacetamide (which lacks the 2-amino group) provides significant insight into the likely solid-state architecture. researchgate.net The analysis of N-benzylacetamide reveals that the molecules are interconnected by a network of intermolecular N-H···O hydrogen bonds. researchgate.net These interactions link the amide N-H of one molecule to the carbonyl oxygen (C=O) of an adjacent molecule, forming infinite chains within the crystal lattice. researchgate.net

For this compound, a more complex and robust hydrogen-bonding network is anticipated due to the presence of the additional primary amino group (-NH2). This group introduces two additional hydrogen bond donors. It is highly probable that the solid-state structure would feature:

The same N-H(amide)···O(carbonyl) hydrogen bonds forming chains or tapes, a common motif in secondary amides.

Additional hydrogen bonds involving the -NH2 group, which could act as a donor to the carbonyl oxygen of other molecules or potentially to the nitrogen of an amine on another molecule, leading to a three-dimensional network.

Table 2: Crystallographic Data for the Analogue Compound N-benzylacetamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8383 (10) |

| b (Å) | 14.906 (3) |

| c (Å) | 11.663 (2) |

| β (°) | 100.04 (3) |

| Volume (ų) | 828.3 (3) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 298 |

Co-crystallization Studies and Supramolecular Interactions in Crystals

Co-crystallization is a crystal engineering technique used to design multi-component crystalline solids by combining an active pharmaceutical ingredient (API) or target molecule with a benign co-former in a specific stoichiometric ratio. brieflands.com These components are held together in the crystal lattice by non-covalent interactions, primarily hydrogen bonds. nih.gov

This compound is an excellent candidate for co-crystallization studies due to its array of functional groups capable of forming robust supramolecular synthons.

Hydrogen Bond Donors: The molecule possesses three N-H groups (one amide, two amine), making it a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The amide carbonyl oxygen is a strong hydrogen bond acceptor. The nitrogen of the primary amine could also act as a weaker acceptor.

Aromatic System: The benzyl group's phenyl ring can participate in π-π stacking or C-H···π interactions.

Given these features, this compound could be co-crystallized with various co-formers. For example, co-crystallization with carboxylic acids is a common and predictable strategy in crystal engineering. researchgate.net This would likely result in the formation of a strong charge-assisted hydrogen bond between the carboxylic acid's proton and the primary amino group, forming a salt, or a neutral hydrogen bond to form a co-crystal. Amino acids themselves are often used as co-formers to improve the physicochemical properties of molecules. nih.gov

While no specific co-crystal studies involving this compound have been reported, its structural motifs are analogous to other molecules successfully used in the design of supramolecular assemblies. rsc.org

Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. mpg.de Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physicochemical properties. Conformational flexibility is a primary molecular feature that gives rise to polymorphism, as different low-energy conformations of a molecule can pack in distinct ways to form different crystal structures. rsc.orgmdpi.com

This compound possesses several rotatable single bonds, affording it significant conformational flexibility. The key sources of this flexibility include:

Rotation around the C(amide)-N(amide) bond, leading to cis/trans isomers.

Rotation around the N(amide)-C(benzyl) bond.

Rotation around the C(alpha)-C(amide) bond.

This conformational freedom suggests that this compound has the potential to exhibit polymorphism. Different polymorphs could arise from different molecular conformations (conformational polymorphism) or different hydrogen-bonding arrangements of the same conformer. Crystal engineering principles could be applied to selectively crystallize a desired polymorphic form by controlling parameters such as solvent, temperature, and cooling rate. researchgate.net Despite this potential, there are no published studies detailing the polymorphic behavior of this compound.

Conformational Analysis and Molecular Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For this compound, understanding its conformational landscape is key to rationalizing its chemical behavior.

The molecule's shape is primarily defined by the torsion angles along its flexible backbone. The most significant conformational feature of secondary amides is the potential for cis and trans isomers with respect to the amide (peptide) bond. Due to steric hindrance, the trans conformation, where the alpha-carbon and the benzyl group are on opposite sides of the C-N bond, is overwhelmingly favored energetically over the cis conformation.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for exploring the potential energy surface of such molecules. scielo.br

DFT calculations can be used to determine the geometries and relative energies of different stable conformers in the gas phase or with implicit solvent models. nih.gov This would allow for the identification of the global minimum energy structure and the energy barriers for rotation around key bonds.

Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule in an explicit solvent environment over time. nih.gov This provides insight into how the molecule samples different conformational states, the lifetimes of these states, and the role of solvent interactions and intramolecular hydrogen bonds in stabilizing certain conformations.

A key conformational aspect to consider for this compound is the possibility of an intramolecular hydrogen bond between the terminal amino group (-NH2) and the amide carbonyl oxygen (C=O). Such an interaction could stabilize a folded conformation, competing with intermolecular hydrogen bonds to solvent or other solute molecules.

Table 3: Key Rotatable Bonds and Potential Conformational Isomerism in this compound

| Rotatable Bond | Description | Resulting Conformational Feature |

|---|---|---|

| C(carbonyl)-N(amide) | The amide bond | Results in cis and trans isomers. The trans conformer is expected to be significantly more stable. |

| N(amide)-CH₂(benzyl) | Connects the amide nitrogen to the benzyl group | Determines the orientation of the phenyl ring relative to the amide plane. |

| CH₂(amino)-C(carbonyl) | Connects the alpha-carbon to the carbonyl group | Influences the overall shape of the molecular backbone. |

| C(phenyl)-CH₂(benzyl) | Connects the phenyl ring to the methylene bridge | Rotation around this bond is typically facile. |

Solution-State Conformational Equilibria

In solution, the conformation of this compound is influenced by the surrounding solvent molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in determining the average conformation and the dynamics of conformational exchange. auremn.org.br The chemical shifts and coupling constants of the protons and carbons in the molecule can provide information about the predominant rotamers present in equilibrium. researchgate.net

For molecules with amide bonds, a key conformational feature is the potential for cis-trans isomerism around the amide C-N bond. scielo.br This rotation is often hindered, leading to distinct conformers that can be observed on the NMR timescale. researchgate.net The equilibrium between these isomers can be influenced by the solvent's polarity. auremn.org.br While specific studies on this compound are not extensively detailed in the provided search results, the principles of conformational analysis of similar amide-containing molecules can be applied. researchgate.netscielo.br

Gas-Phase Conformational Landscapes

In the gas phase, free from solvent interactions, the intrinsic conformational preferences of a molecule can be studied. nih.gov Rotational spectroscopy, a high-resolution technique, allows for the precise determination of the moments of inertia of a molecule, from which its exact three-dimensional structure can be deduced. wikipedia.org Different conformers of a molecule will have distinct rotational spectra. frontiersin.org

Computational quantum chemistry methods are often used in conjunction with rotational spectroscopy to predict the geometries and relative energies of different conformers. nih.gov These calculations help in the assignment of the observed spectral lines to specific molecular structures. frontiersin.org For this compound, theoretical calculations would likely predict several low-energy conformers stabilized by intramolecular interactions, such as a hydrogen bond between the amino group and the carbonyl oxygen.

Conformational Dynamics via Spectroscopic and Computational Methods

The study of conformational dynamics involves understanding the energy barriers between different conformers and the rates at which they interconvert. nih.gov Spectroscopic techniques like variable-temperature NMR can be used to measure the activation energies for these processes. auremn.org.br

Computational methods, such as molecular dynamics (MD) simulations, provide a powerful tool to explore the conformational landscape and the transitions between different states over time. nih.govresearchgate.net These simulations can reveal the pathways of conformational change and the flexibility of different parts of the molecule. By combining experimental data with computational models, a comprehensive picture of the conformational dynamics of this compound can be developed. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Stability Studies

Acid-Base Properties and Protonation Equilibria

The acid-base properties of 2-amino-N-benzylacetamide are primarily governed by the basicity of the primary aliphatic amino group (-NH2). The amide group, by contrast, is generally considered neutral in aqueous solution and does not exhibit significant basicity due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

The primary amine function can accept a proton to form the corresponding ammonium (B1175870) cation. The equilibrium for this process is described by the acid dissociation constant (Ka) of the conjugate acid, or more commonly, the pKa value.

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O

| Compound | Functional Group | Approximate pKa |

|---|---|---|

| Glycinamide (B1583983) | -NH₃⁺ | ~8.2 |

| Benzylamine (B48309) | -NH₃⁺ | ~9.3 |

| Glycine (B1666218) | -NH₃⁺ | ~9.6 |

Hydrolytic Stability and Kinetic Investigations

The hydrolytic stability of this compound is centered on the susceptibility of its amide bond to cleavage. Amide hydrolysis can occur under acidic, basic, or neutral conditions, yielding glycine and benzylamine. Generally, amide bonds are significantly more stable towards hydrolysis than ester bonds.

Under acidic conditions , the mechanism typically involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Under basic conditions , hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine.

The rate of hydrolysis is highly dependent on pH, temperature, and the presence of catalysts. nih.gov Kinetic studies on N-substituted amides show that the hydrolysis rate is often first-order with respect to both the amide and the hydronium or hydroxide ion concentration. rsc.org The steric and electronic properties of the substituents on both the carbonyl and nitrogen atoms can also influence the rate of hydrolysis. For instance, electron-withdrawing groups can sometimes accelerate the cleavage process under certain conditions. researcher.life

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| High/Low pH | Increase | Catalysis by H⁺ (activation of carbonyl) or OH⁻ (strong nucleophile). rsc.org |

| Increased Temperature | Increase | Provides activation energy for the reaction. nih.gov |

| Steric Hindrance | Decrease | Hinders nucleophilic attack at the carbonyl carbon. |

| Electronic Effects | Variable | Electron-withdrawing groups can stabilize the transition state, potentially increasing the rate. researcher.life |

Oxidative and Reductive Transformationsthieme-connect.com

The functional groups within this compound—a primary amine, an amide, and a benzyl (B1604629) group—allow for distinct oxidative and reductive transformations.

Oxidative Transformations: The primary amino group is susceptible to oxidation. Metal-catalyzed reactions or enzymatic processes can lead to the formation of an imine, which can subsequently be hydrolyzed to an α-keto amide (N-benzyl-2-oxoacetamide) and ammonia (B1221849). nih.govnih.gov The general pathway involves the abstraction of a hydrogen atom from the α-carbon, followed by further oxidation. nih.gov

Reductive Transformations: Two main reductive pathways are possible:

Amide Reduction: The amide functional group can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.ca This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), yielding N¹-benzyl-ethane-1,2-diamine. libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are typically ineffective for amide reduction. masterorganicchemistry.com

N-Benzyl Group Hydrogenolysis: The bond between the benzyl group and the amide nitrogen can be cleaved via catalytic hydrogenolysis. thieme-connect.com This reaction is commonly carried out using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). nih.govthieme-connect.com The products of this reductive cleavage are glycinamide and toluene (B28343). This process is a standard method for removing N-benzyl protecting groups in organic synthesis. researchgate.net

Nucleophilic and Electrophilic Reactivity at Amine and Amide Centersthieme-connect.com

The reactivity of this compound is characterized by the distinct nucleophilic and electrophilic properties of its amine and amide centers.

Nucleophilic Reactivity: The primary amine is the main nucleophilic center of the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form a di-acylated product.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though polyalkylation can be an issue.

Electrophilic Reactivity: The amide group provides the primary electrophilic site. The carbonyl carbon is electron-deficient due to the resonance effect and the electronegativity of the oxygen atom. It is therefore susceptible to attack by strong nucleophiles. This electrophilic character is most evident in the hydrolysis reactions discussed previously (Section 4.2), where water or hydroxide acts as the nucleophile.

The amide nitrogen itself is generally non-nucleophilic due to resonance stabilization.

Thermal Degradation Pathways and Product Identification

Upon heating, amino acids and their derivatives can undergo complex degradation reactions. For this compound, the most probable thermal degradation pathway involves intermolecular condensation. Two molecules can react in a head-to-tail fashion, where the primary amino group of one molecule acts as a nucleophile, attacking the amide carbonyl of a second molecule. This condensation reaction results in the elimination of two molecules of benzylamine and the formation of a stable six-membered ring structure, 2,5-diketopiperazine (also known as cyclo(Gly-Gly)).

This type of cyclization is a well-documented thermal degradation pathway for simple amino acid esters and amides. Other potential, higher-energy degradation pathways could involve fragmentation of the benzyl group or decarboxylation if hydrolysis occurs first, though these are generally less favored.

| Proposed Product | Formation Pathway |

|---|---|

| 2,5-Diketopiperazine | Intermolecular condensation of two molecules. researcher.life |

| Benzylamine | Eliminated during diketopiperazine formation. |

| Ammonia and Water | General products from amino acid degradation at high temperatures. |

Photochemical Reactivity and Photo-induced Transformations

The photochemical reactivity of this compound is primarily dictated by the presence of the benzene (B151609) ring, which acts as a chromophore, absorbing ultraviolet (UV) light. The photochemical properties are expected to be similar to those of phenylalanine, another molecule containing a benzyl moiety. nih.gov The main UV absorption for such systems occurs in the region of 220-280 nm. acs.org

Upon absorption of UV radiation, the molecule is promoted to an excited state. The subsequent decay pathways can include:

Fluorescence: Re-emission of light at a longer wavelength. nih.gov

Photochemical Reaction: The absorbed energy can induce chemical bond cleavage. The most likely bond to be cleaved photolytically is the benzylic C-N bond, which is weaker than the other C-C or C-H bonds in the molecule. This homolytic cleavage would generate a benzyl radical and an aminocarbonyl radical.

Photo-oxidation: In the presence of oxygen and photosensitizers, degradation of the benzyl group can occur, potentially leading to products such as benzaldehyde (B42025) and phenylacetic acid. nih.gov

Mechanistic Investigations of Intramolecular Reactions (e.g., cyclization)thieme-connect.comresearchgate.net

While intramolecular cyclization of a single molecule of this compound is sterically challenging, the mechanism of intermolecular cyclization to form 2,5-diketopiperazine (DKP) is a well-established process in peptide chemistry. researcher.lifenih.gov This reaction is technically an intermolecular reaction that leads to a cyclic product and is the most significant "cyclization" pathway for this molecule.

The mechanism proceeds via intermolecular aminolysis:

Nucleophilic Attack: The lone pair of the primary amino group of a first molecule of this compound performs a nucleophilic attack on the electrophilic carbonyl carbon of the amide group of a second molecule.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate. This step is often the rate-determining step and can be catalyzed by acid or base. nih.gov

Proton Transfer: A proton is transferred from the attacking nitrogen to the amide nitrogen of the leaving group.

Collapse of the Intermediate: The tetrahedral intermediate collapses. The C-N bond of the original amide is broken, leading to the expulsion of a molecule of benzylamine. This forms a linear dipeptide amide, N-(2-aminoacetyl)-2-amino-N-benzylacetamide.

Intramolecular Cyclization: The newly formed dipeptide amide, having a free N-terminal amine, now rapidly undergoes an intramolecular cyclization. The N-terminal amine attacks its own C-terminal amide carbonyl.

Final Ring Formation: A second tetrahedral intermediate is formed, which then collapses to expel a second molecule of benzylamine, yielding the stable, six-membered 2,5-diketopiperazine ring. nih.govresearchgate.net

This pathway is particularly favored at elevated temperatures and is a common source of impurities during the synthesis and storage of peptides. researcher.life

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. Such studies have been performed on 2-amino-N-benzylacetamide and its derivatives to understand their structure-activity relationships. researchgate.netscienceasia.org

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks to find the coordinates on the potential energy surface that correspond to a minimum energy. For derivatives of this compound, geometry optimization has been carried out using the B3LYP functional with the 6-31G** basis set. researchgate.netscienceasia.org This level of theory provides a good balance between computational cost and accuracy for organic molecules.

The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached, where the net forces on all atoms are close to zero. The result is a stable, low-energy conformation of the molecule. While specific bond lengths and angles for the parent this compound are not detailed in the primary literature, the optimized geometry serves as the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for an Acetamide (B32628) Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° | |

| Dihedral Angle | H-N-C=O | ~180° (trans) or ~0° (cis) |

Note: This table is illustrative of typical values for acetamide derivatives as specific optimized parameters for this compound were not available in the cited literature.

Once the geometry is optimized, a variety of electronic properties can be calculated to predict the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Δε) is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound derivatives, the HOMO-LUMO energy gap (Δε) has been identified as a key quantum chemical descriptor influencing their biological activity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand non-covalent interactions. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the amino group, and positive potential around the amide and amino hydrogens.

Other Electronic Descriptors: In a quantitative structure-activity relationship (QSAR) study on this compound derivatives, several other electronic properties were calculated and found to be significant. researchgate.net These include:

Dipole Moment (dx): The x-component of the molecular dipole moment was found to correlate with the anticonvulsant activity of these compounds.

Electrophilicity Index (Ω): This descriptor quantifies the ability of a molecule to accept electrons.

Anisotropy of the Polarizability (β2): This relates to the non-uniformity of the electron cloud's response to an electric field.

Table 2: Calculated Electronic Properties for this compound Derivatives

| Property | Symbol | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Δε | Chemical reactivity and stability |

| Dipole Moment (x-component) | dx | Polarity and interaction with biological targets |

| Electrophilicity Index | Ω | Propensity to act as an electrophile |

| Anisotropy of Polarizability | β2 | Asymmetry of electron distribution |

Source: Based on descriptors used in the QSAR study by Oluwaseye et al., 2018. researchgate.net

Quantum chemical calculations can also predict spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for 1H and 13C NMR spectra. nih.govscholaris.canih.gov These theoretical predictions can aid in the assignment of complex experimental spectra and can be used to distinguish between different isomers or conformers.

IR Spectroscopy: The calculation of vibrational frequencies is a standard output of geometry optimization procedures. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.) and can be used to simulate an infrared (IR) spectrum. scienceasia.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. youtube.comresearchgate.netrsc.org This allows for the assignment of experimental absorption bands to specific electronic transitions, often involving the frontier molecular orbitals.

While specific computational spectroscopic studies for this compound were not found, the methodologies are well-established.

Table 3: Illustrative Predicted Spectroscopic Data for a Molecule of Similar Complexity

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| 1H NMR | δ (ppm) | 7.2-7.4 | Aromatic protons |

| δ (ppm) | 4.4 | Methylene (B1212753) protons (-CH2-) | |

| δ (ppm) | 3.8 | Amine protons (-NH2) | |

| 13C NMR | δ (ppm) | ~170 | Carbonyl carbon (C=O) |

| δ (ppm) | 127-138 | Aromatic carbons | |

| IR | ν (cm-1) | ~3400 | N-H stretching |

| ν (cm-1) | ~1650 | C=O stretching (Amide I) | |

| UV-Vis | λmax (nm) | ~260 | π → π* transition (aromatic ring) |

Note: This table presents expected values based on the structure of this compound and is for illustrative purposes only.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with the solvent.

This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to explore this landscape by simulating the motion of the molecule over time. scholaris.camun.ca By running the simulation for a sufficient duration, a representative ensemble of conformations can be generated.

From this ensemble, the relative populations of different conformers can be determined, and the free energy difference between them can be calculated. temple.edu This information is crucial for understanding which shapes the molecule is likely to adopt in a given environment, which in turn influences its biological activity. Techniques like replica-exchange molecular dynamics can enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in a local energy minimum. scholaris.ca

The solvent can have a profound effect on the conformational preferences of a molecule. nih.govresearchgate.netresearchgate.net MD simulations explicitly including solvent molecules (such as water) can capture these effects. The solvent molecules can form hydrogen bonds with the solute and influence the stability of different conformers through electrostatic and van der Waals interactions.

By comparing simulations in the gas phase with those in an explicit solvent, one can quantify the solvent's impact on the molecule's structure and dynamics. Furthermore, the solvation free energy, which is the free energy change associated with transferring the molecule from the gas phase to the solvent, can be calculated using methods like thermodynamic integration or free energy perturbation. nih.govscispace.comnih.gov This is a critical parameter for understanding the molecule's solubility and partitioning behavior.

While specific MD simulation studies on this compound are not available in the literature, these methods are routinely applied to molecules of similar size and complexity to elucidate their dynamic behavior and solvent interactions.

Ligand-Based and Structure-Based Molecular Modeling

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and interactions of molecules. For compounds related to this compound, these methods are crucial for exploring potential biological targets and understanding the structural basis of their activity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in identifying potential binding sites and elucidating the specific molecular interactions that stabilize the ligand-receptor complex. nih.govdrughunter.com

In studies of N-benzylacetamide derivatives, molecular docking has been employed to design and screen new compounds for their ability to inhibit specific enzymes, such as γ-aminobutyrate-aminotransferase (GABA-AT), a target for anticonvulsant drugs. ufv.br The process involves generating a three-dimensional model of the target protein and computationally placing the N-benzylacetamide derivative into the active site. The docking algorithm then samples various conformations and orientations of the ligand, scoring them based on factors like electrostatic and van der Waals interactions. scispace.commdpi.com

The results of these simulations reveal key interaction modes, such as:

Hydrogen Bonding: Identifying specific amino acid residues in the receptor that can form hydrogen bonds with the amide or amino groups of the ligand.

Hydrophobic Interactions: Mapping regions where the benzyl (B1604629) group of the ligand can interact favorably with nonpolar residues in the binding pocket. mdpi.com

Electrostatic Contacts: Assessing the compatibility of charge distributions between the ligand and the active site.

By analyzing the docked poses of a series of related compounds, researchers can build a model of the binding site and understand the structural requirements for potent activity. rsc.org For instance, docking studies on benzimidazole (B57391) derivatives, which share structural similarities, have helped identify key amino acid residues that are crucial for binding within G protein-coupled receptors (GPCRs). scispace.com This information is invaluable for the rational design of new molecules with improved affinity and selectivity.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein. Docking programs use scoring functions to rank different binding poses, and these scores serve as a theoretical prediction of binding strength. ufv.br While these scores are not an exact measure of the free energy of binding, they provide a valuable relative comparison between different molecules.

In the virtual screening of N-benzylacetamide derivatives against GABA-AT, the predicted binding affinities were compared to that of a known inhibitor, vigabatrin. ufv.br Compounds with docking scores comparable to or better than the reference compound were prioritized for synthesis and experimental testing. This approach allows for the efficient screening of large virtual libraries of compounds, focusing resources on those with the highest probability of being active. The accuracy of these predictions depends heavily on the quality of the protein structure and the sophistication of the scoring function used in the simulation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies